

Comparative Analysis of N-Carboxyethylrhodanine and its Structural Analogs in Drug Discovery

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Compound of Interest

Compound Name: *N*-Carboxyethylrhodanine

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A detailed examination of **N-Carboxyethylrhodanine** (rhodanine-3-propionic acid) and its close structural analog, N-Carboxymethylrhodanine (rhodanine-3-acetic acid), reveals nuanced differences in their biological activities, underscoring the critical role of the N-3 substituent in the rhodanine scaffold for therapeutic potential. This comparison guide synthesizes experimental data on their anticancer and antimicrobial properties, providing insights for researchers and drug development professionals.

The rhodanine core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives explored for a wide range of therapeutic applications.[1] Modifications at the N-3 and C-5 positions of the rhodanine ring have been a primary strategy for developing novel drug candidates.[2] This analysis focuses on the impact of altering the length of the carboxyalkyl substituent at the N-3 position, specifically comparing the ethyl (propionic acid) and methyl (acetic acid) linkers.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activities of **N-Carboxyethylrhodanine** and N-Carboxymethylrhodanine derivatives against various cancer cell lines and bacterial strains.

Anticancer Activity

Compound	Cancer Cell Line	IC50 (μM)	Reference
N-Carboxyethylrhodanine Derivative (Ciminalum-thiazolidinone hybrid)	60-cell line panel (mean)	1.57	[3]
N-Carboxymethylrhodanine Derivative (Benzimidazole conjugate 32)	HL-60 (Leukemia)	0.21	[4]
MDA-MB-201 (Breast)	0.33	[4]	
Raji (Lymphoma)	1.23	[4]	
A549 (Lung)	2.67	[4]	
N-Carboxy(methyl)propionic acid Derivative (Compound 2)	K562 (Leukemia)	11.1 μg/mL	[5]
N-Carboxymethylrhodanine Derivative (Compound 3)	K562 (Leukemia)	14.6 μg/mL	[5]

Antimicrobial Activity

Compound	Bacterial Strain	MIC (µg/mL)	Reference
N-Carboxyethylrhodanine Derivatives	Gram-positive bacteria (general)	Higher activity than acetic acid derivatives	[6][7]
N-Carboxymethylrhodanine Derivative (Compound 6k)	Staphylococcus aureus	2	[6]
Multidrug-resistant S. aureus (MRSA)	1	[6]	
N-Carboxymethylrhodanine Derivatives (General)	Gram-negative bacteria	Inactive (>64)	[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Synthesis of N-Substituted Rhodanine Derivatives

A common synthetic route to N-carboxyalkylrhodanine derivatives involves a two-step process. First, the desired N-substituted rhodanine is prepared. Subsequently, a Knoevenagel condensation is performed with an appropriate aldehyde to introduce the C-5 substituent.

General Procedure for the Synthesis of Rhodanine-3-Carboxylic Acids:

The synthesis of rhodanine-3-acetic acid and rhodanine-3-propionic acid can be achieved through the reaction of rhodanine with the corresponding haloalkanoic acid in the presence of a base.

Knoevenagel Condensation:

A mixture of the N-substituted rhodanine and an aromatic aldehyde is refluxed in a solvent such as ethanol or acetic acid, often with a catalyst like piperidine or sodium acetate, to yield the 5-arylidene rhodanine derivative.[\[8\]](#)

In Vitro Anticancer Activity Assay (MTT Assay)

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[\[5\]](#)

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

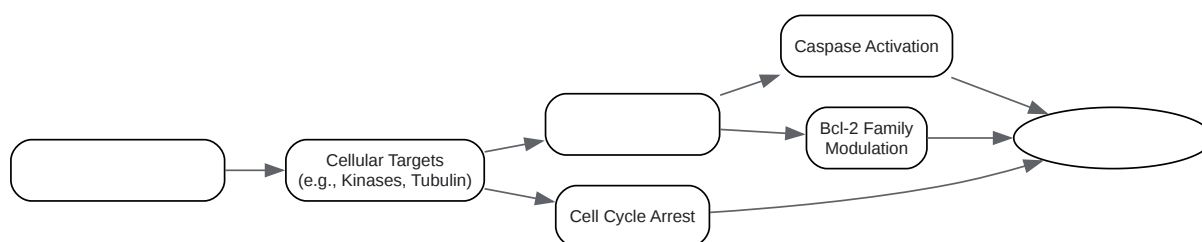
- **Preparation of Inoculum:** Bacterial strains are cultured and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).
- **Serial Dilution:** The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[\[6\]](#)

Signaling Pathways and Mechanisms of Action

The biological activities of N-carboxyalkylrhodanine derivatives are attributed to their interaction with various cellular targets, leading to the modulation of specific signaling pathways.

Anticancer Mechanism

Several rhodanine derivatives exert their anticancer effects by targeting key components of cell proliferation and survival pathways. For instance, some analogs have been shown to induce apoptosis, the programmed cell death, in cancer cells. This is often associated with the activation of caspases and modulation of the Bcl-2 family of proteins. Furthermore, certain rhodanine derivatives can interfere with the cell cycle, causing arrest at different phases and thereby preventing cancer cell division. The introduction of an acidic moiety, such as the acetic acid group at the N-3 position, has been shown to have a significant impact on the anticancer activity.[4]

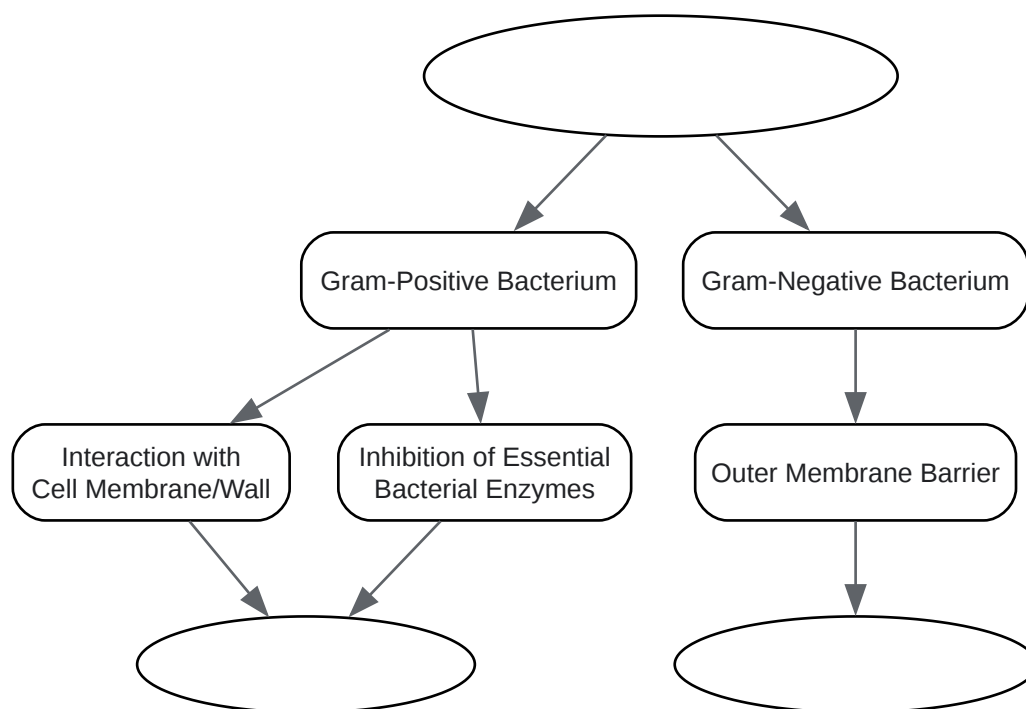


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Caption: Proposed anticancer mechanism of N-carboxyalkylrhodanine derivatives.

Antimicrobial Mechanism

The antibacterial activity of these compounds is particularly pronounced against Gram-positive bacteria, with derivatives of rhodanine-3-propionic acid demonstrating the highest potency in some studies.[7] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane integrity. The lack of activity against Gram-negative bacteria is likely due to the presence of their outer membrane, which acts as a permeability barrier.



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Caption: Differential antimicrobial activity workflow.

Conclusion

The comparative analysis of **N-Carboxyethylrhodanine** and N-Carboxymethylrhodanine derivatives highlights that subtle structural modifications to the N-3 carboxyalkyl chain can significantly influence their biological activity profile. While derivatives of rhodanine-3-propionic acid appear to exhibit superior antibacterial activity against Gram-positive organisms, rhodanine-3-acetic acid analogs have demonstrated potent anticancer effects. These findings provide a valuable framework for the rational design of next-generation rhodanine-based therapeutics with enhanced potency and selectivity. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved to fully exploit the therapeutic potential of this versatile chemical scaffold.

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